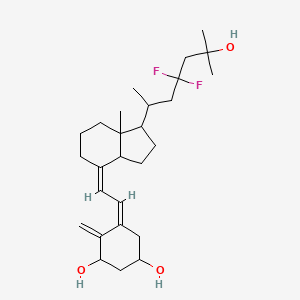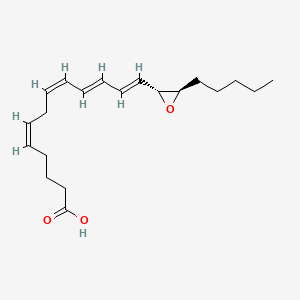
L-noviose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-noviose is a rare deoxysugar moiety found in several biologically significant molecules, such as novobiocin and tiacumicin. It plays a crucial role in the biological activity of these compounds, often participating in molecular recognition at drug target sites . The unique structure of noviose, characterized by its branched deoxysugar with a 5,5-gem-dimethyl structure, is essential for the biological activity of the parent natural products .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of noviose is complex and involves multiple steps. One of the most efficient synthetic routes starts from commercially available (−)-pantolactone. This enantiodivergent method allows the production of both (+)- and (−)-noviose . The synthesis typically involves more than ten steps, including the assembly of the pyranose ring .
Industrial Production Methods: Industrial production of noviose is often achieved through metabolic engineering. For instance, the heterologous expression of novWUS genes in Streptomyces venezuelae has been used to produce noviosylated derivatives . This method leverages the biosynthetic pathways of the host organism to generate the desired deoxysugar moiety.
Analyse Des Réactions Chimiques
Types of Reactions: L-noviose undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the sugar moiety to enhance its biological activity or to create novel derivatives .
Common Reagents and Conditions: Common reagents used in the reactions involving noviose include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines or thiols .
Major Products: The major products formed from these reactions are often derivatives of noviose that exhibit enhanced biological activity.
Applications De Recherche Scientifique
L-noviose has a wide range of scientific research applications. In chemistry, it is used to study the structure-activity relationships of various antibiotics. In biology, noviose-containing compounds are investigated for their role in molecular recognition and drug target interactions . In medicine, noviose derivatives are explored for their potential as anti-cancer and antibacterial agents . Industrially, noviose is used in the production of novel antibiotics and other therapeutic agents .
Mécanisme D'action
The mechanism of action of noviose-containing compounds often involves the inhibition of bacterial enzymes. For example, novobiocin, which contains noviose, inhibits bacterial DNA gyrase by binding to the GyrB subunit . This inhibition prevents the supercoiling of bacterial DNA, thereby inhibiting bacterial replication and transcription .
Comparaison Avec Des Composés Similaires
Similar Compounds: Compounds similar to noviose include other deoxysugars like desosamine and rhamnose . These sugars share structural motifs with noviose and are also involved in the biological activity of various natural products.
Uniqueness: What sets noviose apart is its branched structure with a 5,5-gem-dimethyl configuration, which is crucial for the biological activity of novobiocin and other antibiotics . This unique structure allows noviose to participate in specific molecular interactions that are not possible with other deoxysugars .
Propriétés
Formule moléculaire |
C8H16O5 |
|---|---|
Poids moléculaire |
192.21 g/mol |
Nom IUPAC |
(2R,3S,4R)-2,3,5-trihydroxy-4-methoxy-5-methylhexanal |
InChI |
InChI=1S/C8H16O5/c1-8(2,12)7(13-3)6(11)5(10)4-9/h4-7,10-12H,1-3H3/t5-,6-,7+/m0/s1 |
Clé InChI |
VXFVJCLMUVIKKX-LYFYHCNISA-N |
SMILES |
CC(C)(C(C(C(C=O)O)O)OC)O |
SMILES isomérique |
CC(C)([C@@H]([C@H]([C@H](C=O)O)O)OC)O |
SMILES canonique |
CC(C)(C(C(C(C=O)O)O)OC)O |
Synonymes |
noviose |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![methyl (E)-4-[[3-(cyclopropylmethyl)-4a,9-dihydroxy-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]amino]-4-oxobut-2-enoate](/img/structure/B1232677.png)

![[(3aS,4S,6E,8R,10Z,11aS)-8-hydroxy-6-(hydroxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] 2-methylprop-2-enoate](/img/structure/B1232681.png)





![ethyl (Z)-4-[4-[(Z)-4-ethoxy-4-oxobut-2-enoyl]-3-ethylpiperazin-1-yl]-4-oxobut-2-enoate](/img/structure/B1232687.png)



